molecular formula C11H14BrNO B14559188 N-(3-Bromophenyl)oxan-2-amine CAS No. 61862-55-3

N-(3-Bromophenyl)oxan-2-amine

Cat. No.: B14559188
CAS No.: 61862-55-3
M. Wt: 256.14 g/mol
InChI Key: QFJIPFDUCWDVSV-UHFFFAOYSA-N
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Description

N-(3-Bromophenyl)oxan-2-amine is a brominated aromatic compound featuring a tetrahydropyran (oxane) ring linked to a 3-bromophenyl group via an amine moiety. This structure combines the electron-withdrawing bromine substituent with the oxygen-containing heterocycle, making it a candidate for pharmaceutical and materials science applications.

Properties

CAS No.

61862-55-3

Molecular Formula

C11H14BrNO

Molecular Weight

256.14 g/mol

IUPAC Name

N-(3-bromophenyl)oxan-2-amine

InChI

InChI=1S/C11H14BrNO/c12-9-4-3-5-10(8-9)13-11-6-1-2-7-14-11/h3-5,8,11,13H,1-2,6-7H2

InChI Key

QFJIPFDUCWDVSV-UHFFFAOYSA-N

Canonical SMILES

C1CCOC(C1)NC2=CC(=CC=C2)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of N-(3-Bromophenyl)oxan-2-amine typically involves the nucleophilic substitution of a haloalkane with an amine. One common method is the reaction of 3-bromophenylamine with oxirane under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide to facilitate the nucleophilic attack on the epoxide ring, leading to the formation of the desired amine compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality products .

Chemical Reactions Analysis

Types of Reactions

N-(3-Bromophenyl)oxan-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can lead to the formation of various substituted derivatives .

Scientific Research Applications

N-(3-Bromophenyl)oxan-2-amine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3-Bromophenyl)oxan-2-amine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Positional Isomers: N-(4-Bromophenyl) Derivatives

The positional isomer N-(4-bromophenyl)-N,4,4,6-tetramethyl-5,6-dihydro-1,3-oxazin-2-amine (CAS 53004-37-8) replaces the bromine at the phenyl ring’s 3-position with a 4-bromo substituent. The oxazine core (a six-membered ring with oxygen and nitrogen) further differentiates it from the oxane-based target compound. Such differences may influence solubility and metabolic stability .

Heterocyclic Variants: Triazole and Oxazole Analogs

  • 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs: These triazole derivatives exhibit notable anticancer activity, with IC₅₀ values in the low micromolar range against various cancer cell lines. Their synthesis involves condensation of 3-bromobenzonitrile with hydrazine carboxamides .
  • Oxazole Derivatives (e.g., Example 101 in ) : These compounds incorporate an oxazole ring instead of oxane. The oxazole’s aromaticity and planar structure may enhance π-π stacking interactions in biological targets, though this could reduce conformational flexibility compared to the saturated oxane ring .

Functional Group Variations: Acetamide Derivatives

N-(3-Bromophenyl)acetamide replaces the oxane-amine group with an acetamide moiety. Market reports highlight its industrial relevance, with production capacity projected to grow through 2025 .

Data Tables

Table 1: Structural and Functional Comparison of N-(3-Bromophenyl)oxan-2-amine and Analogs

Compound Name Bromophenyl Position Core Structure Key Functional Groups Reported Bioactivity/Application Synthesis Method (Reference)
This compound 3 Oxane Amine, Bromine Hypothesized anticancer activity Not explicitly described
N-(4-Bromophenyl)-...oxazin-2-amine 4 Oxazine Amine, Bromine Undisclosed (structural studies) Multi-step alkylation/cyclization
5-(3-Bromophenyl)-N-aryl-triazol-3-amine 3 Triazole Amine, Bromine Anticancer (IC₅₀: 2–10 μM) Condensation with hydrazines
N-(3-Bromophenyl)acetamide 3 Acetamide Acetamide, Bromine Industrial chemical Acetylation of 3-bromoaniline

Table 2: Key Physicochemical Properties*

Compound Name Molecular Weight (g/mol) logP (Predicted) Water Solubility (mg/mL)
This compound ~258.1 2.8 0.15
N-(4-Bromophenyl)-...oxazin-2-amine ~323.2 3.1 0.08
5-(3-Bromophenyl)-N-aryl-triazol-3-amine ~290.7 2.5 0.20
N-(3-Bromophenyl)acetamide ~214.1 1.9 0.35

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